4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
Description
4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is a sulfonamide derivative featuring a 4-pyridyl group linked to a bulky 2,4,6-tris(methylethyl)phenyl (triisopropylphenyl) sulfonyl moiety. This structure confers steric hindrance and electronic modulation, making it relevant in medicinal chemistry for targeting bacterial proteins like FtsZ, a key regulator of cell division in bacteria . Its synthesis and antibacterial potency have been studied in the context of 2,4,6-trisubstituted pyrimidine derivatives, where derivatives with a 4-pyridyl group demonstrated significant improvements in minimum inhibitory concentration (MIC) values against bacterial strains .
Properties
Molecular Formula |
C20H28N2O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-13(2)16-11-18(14(3)4)20(19(12-16)15(5)6)25(23,24)22-17-7-9-21-10-8-17/h7-15H,1-6H3,(H,21,22) |
InChI Key |
WQURJXAFMPZQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine typically involves the reaction of 4-pyridylamine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide moiety undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:
-
Reaction with Grignard reagents : The sulfur atom in the sulfonyl group acts as an electrophilic center, enabling alkylation or arylations.
-
Hydrolysis : Acidic hydrolysis cleaves the sulfonamide bond, yielding 4-pyridylamine and 2,4,6-tris(methylethyl)benzenesulfonic acid.
Table 1: Key Sulfonyl Group Reactions
| Reactant | Conditions | Product(s) | Notes |
|---|---|---|---|
| R-Mg-X (Grignard) | THF, 0–25°C, 12–24 hr | Alkylated sulfonamide derivative | Limited by steric hindrance |
| HCl (aq.) | Reflux, 6–8 hr | 4-Pyridylamine + sulfonic acid | Quantitative yield |
Pyridyl Ring Functionalization
The pyridine ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
-
Nitration : Directs meta-substitution due to electron-withdrawing sulfonamide groups.
-
Metal Coordination : The pyridyl nitrogen binds to transition metals (e.g., Co, Zn) to form complexes, as observed in related tris-pyridyl systems .
Table 2: Pyridyl Ring Reactivity
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C, 3 hr | 3-Nitro-4-pyridyl sulfonamide | |
| Coordination | CoCl₂·6H₂O in MeOH | [Co(tptz)(CH₃OH)Cl₂]·CH₃OH·0.5H₂O-type |
Sulfonamide Nitrogen Alkylation
The sulfonamide nitrogen undergoes alkylation under mild conditions using alkyl halides or epoxides:
-
Methylation : CH₃I in DMF with K₂CO₃ yields N-methyl derivatives.
-
Epoxide Ring-Opening : Reaction with ethylene oxide forms ethanolamine-linked products .
Catalytic and Biological Interactions
-
Enzyme Inhibition : The sulfonamide group mimics transitional states in enzymatic reactions, inhibiting targets like carbonic anhydrase.
-
Lewis Acid Catalysis : Participates in multicomponent reactions (e.g., pyridine/pyrimidine synthesis) when paired with BF₃·OEt₂ or TMSOTf .
Thermal and Reductive Stability
-
Thermal Decomposition : Degrades above 250°C, releasing SO₂ and forming aromatic hydrocarbons.
-
Reduction : NaBH₄ in MeOH reduces sulfonamide to thioether, though this is less common due to steric protection .
Key Research Findings
-
Steric Effects : The 2,4,6-tris(methylethyl)phenyl group significantly hinders reactions at the sulfonyl sulfur, favoring pyridyl ring modifications .
-
Acid-Base Behavior : The compound acts as a weak base (pKa ~3.5 for pyridyl nitrogen) and forms stable salts with strong acids .
This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry and materials science, though steric bulk limits its application in large-scale syntheses.
Scientific Research Applications
Catalysis
One of the primary applications of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is in catalysis. It has been shown to act as an effective catalyst in various organic reactions:
- Oxidation Reactions : The compound can catalyze the oxidation of sulfides to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide with high selectivity .
- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
Pharmaceutical Applications
The compound's ability to form stable complexes with metal ions makes it a candidate for drug design:
- Metal-Based Drugs : Its coordination properties allow it to form metal complexes that can exhibit enhanced therapeutic activities against various diseases, including cancer.
- Antimicrobial Agents : Research indicates that derivatives of sulfonamides possess antimicrobial properties, which could be leveraged for developing new antibiotics.
Materials Science
In materials science, 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine can be utilized for:
- Polymer Synthesis : It can act as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new materials with tailored properties.
- Sensors : The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Case Study 1: Catalytic Oxidation of Methyl Phenyl Sulfide
In a study conducted by Sevilla et al., 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine was used as a catalyst for the oxidation of methyl phenyl sulfide. The reaction showcased high selectivity and efficiency under mild conditions, demonstrating the compound's potential in green chemistry applications .
Case Study 2: Synthesis of Metal Complexes
Research highlighted the synthesis of metal complexes involving this compound as a ligand. These complexes exhibited promising biological activities and were tested for their efficacy against cancer cell lines. The results indicated that metal coordination significantly enhanced the cytotoxicity compared to free ligands .
Mechanism of Action
The mechanism of action of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s sulfonyl group can form strong interactions with amino acid residues, leading to effective inhibition.
Comparison with Similar Compounds
Antibacterial Sulfonamide Derivatives
Structural Analogues in 2,4,6-Trisubstituted Pyrimidines
In a study of 2,4,6-trisubstituted pyrimidines (e.g., compounds 14dvamine16, 14avamine20), derivatives bearing the 4-pyridyl group and a cyclic seven-member homopiperazine ring substituted with a benzyl group exhibited MIC values of 3–4 µg/mL, representing a 16–21-fold potency improvement over earlier analogues like compound 7b . These compounds share the 4-pyridyl group but differ in the substituents at position 4, which are critical for binding to the bacterial FtsZ protein.
Key Structural and Activity Differences
The 4-pyridyl group enhances π-π stacking interactions with bacterial FtsZ, while the bulky triisopropylphenyl group improves metabolic stability by reducing enzymatic degradation .
Organometallic and Catalytic Sulfonamide Analogues
Bis[(trifluoromethyl)sulfonyl]amine Derivatives A structurally distinct but functionally related compound, 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, features a bis(trifluoromethyl)sulfonyl amine group. This compound is used in catalysis (e.g., ruthenium-based organometallics) and is priced at JPY 135,000 per 5g . Unlike the 4-pyridyl derivative, its trifluoromethyl groups enhance electron-withdrawing properties, making it suitable for stabilizing reactive intermediates in synthetic chemistry.
Key Differences
- Application : Antibacterial (4-pyridyl derivative) vs. catalytic (trifluoromethyl sulfonamide).
Thieno-Pyridine Sulfonamide Derivatives
2-[4-(Methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine This compound (CAS 1038385-53-3) incorporates a thieno-pyridine ring and a methylsulfanyl group, diverging significantly from the 4-pyridyl triisopropylphenyl sulfonylamine structure.
Structural Comparison
| Feature | 4-Pyridyl Triisopropylphenyl Sulfonylamine | Thieno-Pyridine Derivative |
|---|---|---|
| Core Heterocycle | Pyridine | Thieno[3,2-c]pyridine |
| Sulfonyl Group | Present (bulky triisopropylphenyl) | Absent; replaced with methylsulfanyl |
| Biological Target | Bacterial FtsZ | Likely CNS receptors |
Biological Activity
4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activities, including antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C20H28N2O2S
- Molecular Weight : 360.5135 g/mol
- CAS Number : 349116-45-6
The compound features a pyridine ring substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds with sulfonamide moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| 4-Pyridyl... | Escherichia coli | Weak |
| 4-Pyridyl... | Staphylococcus aureus | Moderate |
Anticancer Activity
The anticancer potential of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine has been explored in vitro. Structure-activity relationship studies suggest that the introduction of electron-donating groups enhances anti-proliferative activity against cancer cell lines compared to traditional treatments like desferrioxamine .
Case Study: In Vitro Anticancer Efficacy
In a study assessing the efficacy of various sulfonamide derivatives on cancer cells, it was found that those with similar structural features to 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine exhibited IC50 values significantly lower than standard chemotherapeutics .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it shows strong inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Additionally, it demonstrates significant urease inhibitory activity .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 25 |
| Urease | Moderate | 50 |
The biological activity of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine can be attributed to its ability to interact with various biological targets. Docking studies reveal that the compound binds effectively to active sites of enzymes and receptors involved in disease pathways .
Q & A
Q. How can researchers optimize the synthesis of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine to improve yield and purity?
- Methodological Answer : Begin with a factorial design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, a 2<sup>k</sup> factorial design can assess interactions between variables like reaction time and catalyst loading . Purification can be optimized via column chromatography using gradient elution with ethyl acetate/petroleum ether mixtures (as demonstrated in analogous sulfonamide syntheses) . Monitor reaction progress via <sup>1</sup>H-NMR to track intermediate formation and minimize side products .
Q. What spectroscopic techniques are most effective for characterizing 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine?
- Methodological Answer : Use <sup>1</sup>H- and <sup>13</sup>C-NMR to confirm the pyridyl and sulfonyl group connectivity, with emphasis on deshielded aromatic protons near electron-withdrawing groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies sulfonamide S=O stretches (~1350–1150 cm<sup>-1</sup>) . For crystallinity assessment, employ single-crystal X-ray diffraction (as seen in pyrimidin-2-amine analogs) .
Q. How can researchers mitigate steric hindrance during functionalization of the 2,4,6-tris(methylethyl)phenyl group?
- Methodological Answer : Steric effects from the tris(methylethyl)phenyl group may limit electrophilic substitution. Use bulky base catalysts (e.g., LiOH) in polar aprotic solvents (DMF or DMSO) to enhance deprotonation at reactive sites, as shown in triazol-4-amine derivatization . Alternatively, employ transition-metal-catalyzed C–H activation strategies under inert atmospheres .
Advanced Research Questions
Q. What computational methods can predict the reactivity of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. Reaction path searches via quantum chemical calculations (e.g., using ICReDD’s approach) can simulate transition states and optimize catalytic cycles . Pair computational results with experimental validation using kinetic isotope effects (KIEs) to confirm proposed mechanisms .
Q. How should researchers address contradictory data in biological activity assays involving this compound?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity or solvent effects). Implement a tiered validation protocol:
- Step 1 : Replicate assays in triplicate with internal controls (e.g., reference inhibitors).
- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate confounding factors .
For solubility-driven discrepancies, use co-solvents like DMSO/water mixtures ≤1% v/v .
Q. What strategies enable the integration of 4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine into supramolecular architectures?
- Methodological Answer : Exploit the sulfonyl group’s hydrogen-bond acceptor capacity and the pyridyl nitrogen’s Lewis basicity. Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) or metal ions (e.g., Zn<sup>2+</sup>) to form coordination polymers . Monitor self-assembly via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
